molecular formula C18H22N2O5 B2366921 (S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate CAS No. 1308849-91-3

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate

Cat. No. B2366921
CAS RN: 1308849-91-3
M. Wt: 346.383
InChI Key: YGEBKFZXBQXUAK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of pharmaceuticals and biochemistry.

Scientific Research Applications

Unnatural Amino Acid Derivatives through Click Chemistry

A study by Patil and Luzzio (2017) explored the synthesis of triazolylalanine analogues using a derivative of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate. This compound was alkylated and then reacted under 'click conditions' to produce a variety of N-isoindolinyl-1,2,3-triazolylalanine derivatives (Patil & Luzzio, 2017).

Highly Stereoselective Hydroformylation

In a study by Kollár and Sándor (1993), methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated, producing important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Synthesis of Sterically Hindered Cyclohexadienes

A 1991 study by Komissarov et al. discussed the unusual synthesis and thermochromic properties of sterically hindered cyclohexadienes using a derivative of tert-butyl. This process led to thermochromic solutions due to the dissociation of the compounds into morpholine and other quinones (Komissarov et al., 1991).

Synthesis of Potent Marine Drugs

A 2013 study by Li et al. focused on the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

properties

IUPAC Name

tert-butyl (2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBKFZXBQXUAK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate

Synthesis routes and methods

Procedure details

Triphenylphosphine (506 mg, 1.87 mmol) and phthalimide (275 mg, 1.87 mmol) were added to 4-(tert-butoxycarbonyl)morpholin-2-yl methanol (340 mg, 1.56 mmol) in tetrahydrofuran (3 mL). The mixture was stirred at room temperature for 5 min, followed by addition of a 40% diethyl azodicarboxylate/toluene solution (1.06 mL, 2.34 mmol) and stirring at room temperature for 4 hours. Subsequently, ethyl acetate was added and the mixture washed sequentially with tap water and brine. The mixture was then dried over magnesium sulfate and the solvent was evaporated. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->3:1) gave 524 mg (97%) of the desired compound as a colorless powder.
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

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